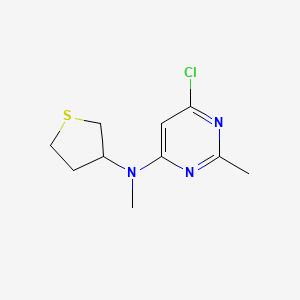
6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H14ClN3S. It is a derivative of pyrimidin-4-amine, featuring a chlorine atom, two methyl groups, and a thiolane-3-yl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:
Formation of Pyrimidin-4-amine: This can be achieved through the reaction of guanidine with an appropriate β-dicarbonyl compound.
Chlorination: The pyrimidin-4-amine is then chlorinated to introduce the chlorine atom at the 6-position.
Methylation: The compound undergoes methylation to add the two methyl groups at the 2-position and the nitrogen atom of the pyrimidine ring.
Thiolane-3-yl Group Addition: Finally, the thiolane-3-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry and Biology: 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is used in the synthesis of more complex molecules and as a building block in organic chemistry. In biological research, it serves as a precursor for the development of new drugs and bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to create new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzymes, modulation of receptor activity, and interference with cellular processes.
Comparison with Similar Compounds
6-Chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
6-Chloro-N-ethyl-N-(thiolan-3-yl)pyrimidin-4-amine
6-Chloro-N-(thiolan-3-yl)pyrimidin-4-amine
Uniqueness: 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is unique due to its specific combination of substituents, which can lead to distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3S/c1-7-12-9(11)5-10(13-7)14(2)8-3-4-15-6-8/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCNBPZGMIQWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















